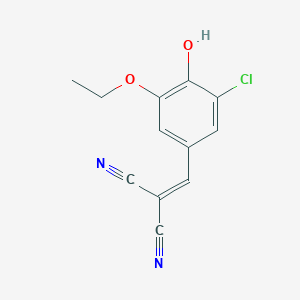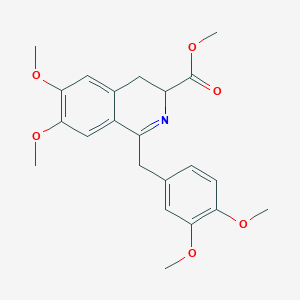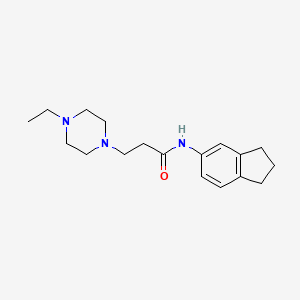
(3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile is an organic compound with the molecular formula C12H9ClN2O2 It is characterized by the presence of a chloro group, an ethoxy group, a hydroxy group, and a benzylidene moiety attached to a propanedinitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile typically involves the condensation of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst to facilitate the Knoevenagel condensation reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparaison Avec Des Composés Similaires
(3-Chloro-4-hydroxybenzylidene)propanedinitrile: Lacks the ethoxy group, which may affect its reactivity and solubility.
(3-Ethoxy-4-hydroxybenzylidene)propanedinitrile: Lacks the chloro group, which may influence its chemical behavior and biological activity.
(3-Chloro-5-ethoxybenzylidene)propanedinitrile: Lacks the hydroxy group, which can alter its hydrogen bonding capabilities and reactivity.
Uniqueness: The presence of the chloro, ethoxy, and hydroxy groups in (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile provides a unique combination of electronic and steric effects, making it distinct from its analogs
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C12H9ClN2O2 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9ClN2O2/c1-2-17-11-5-8(3-9(6-14)7-15)4-10(13)12(11)16/h3-5,16H,2H2,1H3 |
Clé InChI |
WERDJYZLZGAGIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C(C#N)C#N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10885105.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10885106.png)
![1-[3-(2,4-Dinitrophenoxy)-5-methylphenoxy]-2,4-dinitrobenzene](/img/structure/B10885112.png)
![4-[2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B10885122.png)
![3-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B10885126.png)
![3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B10885128.png)


![2-[(2-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10885140.png)

![1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10885148.png)

![1-{[2-(Dodecanoyloxy)-1-naphthyl]methyl}-2-naphthyl laurate](/img/structure/B10885161.png)
![2-[5-bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10885169.png)
